molecular formula C19H32O2 B190590 5beta-Androstane-3alpha,17beta-diol CAS No. 1851-23-6

5beta-Androstane-3alpha,17beta-diol

Cat. No. B190590
CAS RN: 1851-23-6
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-GCXXXECGSA-N
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Description

5beta-Androstane-3alpha,17beta-diol, also known as 5α-androstane-3β,17β-diol, is a naturally occurring androstane steroid and a structural analogue of DHT (5α-androstan-17β-ol-3-one) . It is a major metabolite of testosterone with androgenic activity . It has been implicated as a regulator of gonadotropin secretion .


Molecular Structure Analysis

The molecular structure of 5beta-Androstane-3alpha,17beta-diol is characterized by a chemical formula of C19H32O2 . The average molecular weight is 292.4562 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5beta-Androstane-3alpha,17beta-diol include a melting point of 168–170 °C . The compound has a molar mass of 292.463 g·mol−1 .

Scientific Research Applications

Cell Proliferation and Cancer Research

5beta-Androstane-3alpha,17beta-diol and its derivatives have been studied extensively in the context of cell proliferation and cancer research. Zimmerman et al. (2004) discovered that 5alpha-Androstane-3alpha,17beta-diol can stimulate prostate cell proliferation by activating a pathway similar to the epidermal growth factor responsive pathways, highlighting its potential influence in prostate cancer dynamics (Zimmerman et al., 2004). Similarly, Thibeault et al. (2008) synthesized a series of 2beta-amino-5alpha-androstane-3alpha,17beta-diol N-derivatives and found significant antiproliferative effects on HL-60 human leukemia cells, offering insights into potential therapeutic applications for leukemia (Thibeault et al., 2008).

Neurosteroid Activity and Neurological Research

The neurosteroid activity of 5beta-Androstane-3alpha,17beta-diol and its impact on neurological functions have been explored in several studies. Pak et al. (2005) demonstrated that the androgen metabolite, 5alpha-androstane-3beta, 17beta-diol, is a potent modulator of estrogen receptor-beta1-mediated gene transcription in neuronal cells, suggesting its role in neural and cognitive functions (Pak et al., 2005).

Antiandrogenic Properties and Therapeutic Potential

The antiandrogenic properties of 5beta-Androstane-3alpha,17beta-diol derivatives have been investigated for their therapeutic potential. Roy et al. (2007) synthesized a series of 5alpha-androstane-3alpha,17beta-diol derivatives and found that some compounds exhibited potent antiproliferative activity, highlighting their potential as antiandrogens for treating conditions like prostate cancer (Roy et al., 2007).

Metabolism and Pharmacokinetic Studies

Understanding the metabolism and pharmacokinetics of 5beta-Androstane-3alpha,17beta-diol is crucial for its potential therapeutic applications. Shinohara et al. (2000) developed a method to measure the main metabolites of 17alpha-methyltestosterone, including 17alpha-methyl-5alpha-androstan-3alpha,17beta-diol and 17alpha-methyl-5beta-androstan-3alpha,17beta-diol, in human urine, contributing to the knowledge of its metabolic pathways (Shinohara et al., 2000).

Future Directions

5beta-Androstane-3alpha,17beta-diol has been implicated in the regulation of gonadotropin secretion . It has also been found to have antiproliferative effects against prostate cancer cells . Future research may focus on these areas and the potential of 5beta-Androstane-3alpha,17beta-diol as a natural alternative to synthetic androgenic steroids in the treatment of muscle wasting and other conditions.

properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-GCXXXECGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017857
Record name Etiocholanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etiocholanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5beta-Androstane-3alpha,17beta-diol

CAS RN

1851-23-6
Record name 5β-Androstane-3α,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1851-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiocholanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etiocholanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIOCHOLANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8A379RX68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etiocholanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JA Gustafsson, M Ingelman-Sunberg - Journal of Biological Chemistry, 1975 - ASBMB
The sulfate-specific hydroxylase system in liver microsomes from rats has been investigated with respect to its substrate specificity. Eighteen different C18, C19, C21, and C27 steroid …
Number of citations: 85 www.jbc.org
E Kageura, S Toki - Journal of Biological Chemistry, 1975 - Elsevier
3-Hydroxyhexobarbital dehydrogenase, which catalyzes the reversible oxidation of 3-hydroxyhexobarbital to 3-oxohexobarbital, has been purified 470-fold from the soluble fraction of …
Number of citations: 23 www.sciencedirect.com
E Kaguera, S Toki - Biochemical Journal, 1977 - portlandpress.com
As a result of studies of guinea-pig live testosterone 17beta-dehydrogenase (NADP+) (EC 1.1.1.64), a new testosterone 17beta-dehydrogenase was discovered. The new enzyme was …
Number of citations: 17 portlandpress.com
M Marchut - Endocrinologia Experimentalis, 1977 - europepmc.org
The metabolism of labelled androstenedione and testosterone in rabbit placenta on day 15 and 28 of gestation was studied in vitro. Extensive ring A reduction was observed. 5beta-…
Number of citations: 2 europepmc.org
M Ota, N Sato, Y Toyoshima, K Obara - Endokrinologie, 1977 - europepmc.org
Induction of the cytosol enzymes involved in the androgen metabolism in the female rat liver by testosterone was studied. The treatment by testosterone propionate increased the …
Number of citations: 6 europepmc.org
NA Manaf, B Saad, AA Latiff, S Sibly - Universities as Living Labs for …, 2020 - Springer
Prevention of waste is among of 12 principles in green chemistry. This study discusses about a simple, rapid and environmentally friendly method for the determination of endogenous …
Number of citations: 3 link.springer.com
D Schomburg, D Stephan - Enzyme Handbook: 14: Class 2.7–2.8 …, 1997 - Springer
17? 18? 19? 20 Adenosine 3', 5'-bisphosphate+ methyl sulfate 21 Adenosine 3', 5'-bisphosphate+ ethyl sulfate 22 Adenosine 3', 5'-bisphosphate+ 1-propyl sulfate 23 Adenosine 3', 5'-…
Number of citations: 0 link.springer.com
D Schomburg, D Stephan - Enzyme Handbook 10: Class 1.1 …, 1995 - Springer
Cofactor (s)/prosthetic group (s)/activating agents NADPH (pro-4S hydrogen atom of the nicotinamide ring of NADPH is transferred to the substrate [1, 7])[1, 2, 4-7, 10, 11]; NADH (no …
Number of citations: 1 link.springer.com
D Dragčević - 2020 - zir.nsk.hr
Sport je jedna od najpopularnijih aktivnosti, u kojoj kao iu svakom području života, vrijedi pravilo što si uspješniji to si cjenjeniji. Uz to ne treba zanemariti želju za uspjehom ugrađenu u …
Number of citations: 1 zir.nsk.hr

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